tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate
Description
tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is a chiral carbamate derivative featuring a cyclopentane backbone substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. The compound’s stereochemistry (1S,2R) is critical for its applications in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The Boc group is widely used for amine protection due to its stability under basic and nucleophilic conditions.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
InChI Key |
JHCUAQXGKDRBOU-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Cyclopentyl Derivatives
One of the most common approaches involves the nucleophilic substitution of a protected cyclopentyl precursor with a carbamate group. This method typically employs a cyclopentylamine derivative, which is first protected and then functionalized.
- Starting Material: (1R,2R)-2-Aminocyclopentanol or its derivatives, often protected with tert-butoxycarbonyl (Boc) groups.
- Reaction: The amino group reacts with a carbamoyl chloride or an isocyanate to form the carbamate linkage.
- Conditions: Usually carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0–25°C) to control reactivity and avoid side reactions.
Carbamate Formation via Isocyanate Route
A widely adopted method involves the reaction of a cyclopentylamine with tert-butyl isocyanate:
Cyclopentylamine + tert-Butyl isocyanate → tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate
- Reaction Conditions: Conducted in anhydrous solvents like DCM or THF at ambient temperature.
- Catalysts/Additives: Catalytic amounts of base such as triethylamine or pyridine are used to facilitate carbamate formation and neutralize generated acids.
Multi-step Synthesis via Hydroxymethylation
Another approach involves hydroxymethylation of cyclopentane derivatives followed by carbamate formation:
- Step 1: Hydroxymethylation of cyclopentane or cyclopentene using formaldehyde or paraformaldehyde under acidic or basic conditions.
- Step 2: Conversion of the hydroxymethyl group to a suitable intermediate (e.g., via activation as a mesylate or tosylate).
- Step 3: Nucleophilic substitution with ammonia or amines to introduce the amino group, followed by carbamate formation.
Specific Methodology Based on Literature and Patents
Synthesis via N-Protected Cyclopentanol Derivatives
According to recent patents and research articles, a typical route involves:
- Preparation of N-protected cyclopentanol: Starting from cyclopentanol, the amino group is protected with a Boc or similar protecting group.
- Hydroxymethylation: The protected cyclopentanol undergoes hydroxymethylation with formaldehyde in the presence of acid or base catalysts.
- Conversion to Aminocyclopentane: The hydroxymethyl group is converted to an amino group through reduction or substitution.
- Carbamate Formation: The amino group reacts with tert-butyl chloroformate or tert-butyl isocyanate to form the carbamate.
Optimized Conditions and Yield Data
Alternative Approach: Using Isocyanates Directly
The direct reaction of cyclopentylamine derivatives with tert-butyl isocyanate is favored for its simplicity and high yield:
Cyclopentylamine + tert-butyl isocyanate → this compound
- Reaction Conditions: In dry DCM, at 0°C to room temperature, with triethylamine as a base.
- Yield: Typically exceeds 85%, with high purity.
Process Optimization and Industrial Relevance
Recent advancements focus on improving yield, purity, and process sustainability:
- Flow Chemistry: Continuous flow reactors are employed to enhance reaction control, heat transfer, and scalability.
- Catalyst Use: Catalytic amounts of bases like sodium hydride or potassium tert-butoxide improve reaction rates.
- Purification: Crystallization or chromatography techniques are used to isolate high-purity products.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | Protected cyclopentylamine | Carbamoyl chloride or isocyanate | DCM, THF | 0–25°C | 2–6 hours | >85% | High purity, scalable |
| Hydroxymethylation + Amination | Cyclopentanol derivatives | Formaldehyde, ammonia | Water, ethanol | Room temp to 50°C | 4–24 hours | 70–85% | Multi-step process |
| Direct isocyanate reaction | Cyclopentylamine | tert-Butyl isocyanate | DCM | 0–25°C | 2–6 hours | >85% | Simplified, high yield |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of chiral compounds due to its stereochemistry .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its carbamate group can act as a substrate or inhibitor for various enzymes .
Medicine
In medicine, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is investigated for its potential therapeutic properties. It has been studied for its role in drug delivery systems and as a prodrug for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate
- Structure : Contains a cyclopropane ring with sulfonyl carbamoyl and vinyl substituents, differing from the hydroxymethylcyclopentane core of the target compound.
- Functional Groups : The sulfonyl carbamoyl group introduces strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions.
- Applications : Likely used in cyclopropane-based drug candidates (e.g., protease inhibitors), where steric strain and reactivity are leveraged.
- Key Data : Molecular weight 330.399; ChemSpider ID 24589130.
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
- Structure : Cyclohexane ring with a hydroxyl group and Boc protection. Larger ring size (six-membered vs. five-membered) reduces ring strain compared to cyclopentane derivatives.
- Stereochemistry : The (1R,2R) configuration may influence hydrogen-bonding interactions in crystal structures or biological targets.
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Applications : The biphenyl group suggests utility in kinase inhibitors or allosteric modulators targeting protein-protein interactions.
- Hazard Classification: No significant hazards noted, typical of carbamates with aromatic substituents.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate
- Structure: Cyclohexane ring with amino and dimethylamino carbonyl groups. The Boc group protects the primary amine, while the dimethylamino carbonyl enhances solubility.
- Applications: Cited in drug development for its dual functionality: the Boc group enables selective deprotection, and the dimethylamino moiety may act as a hydrogen-bond acceptor.
- Market Relevance : Listed in carbamate market analysis reports (CAS 365998-36-3).
tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate
- Structure: Unsaturated cyclopentene ring (vs. saturated cyclopentane in the target compound).
- Availability : Discontinued in commercial catalogs (CAS 189625-12-5), suggesting niche applications or synthesis challenges.
Structural and Functional Analysis Table
Research Implications and Gaps
- Stereochemical Sensitivity : The (1S,2R) configuration of the target compound may confer unique binding affinities compared to cyclohexane or cyclopropane analogs, warranting enantioselective synthesis studies.
- Hydroxymethyl vs. Sulfonyl/Vinyl Groups : The hydroxymethyl group’s hydrogen-bonding capacity contrasts with the sulfonyl or vinyl groups’ electronic effects, impacting solubility and target interactions.
- Commercial Viability : Cyclopentane-based carbamates (e.g., CAS 99027-90-4 derivatives) show moderate structural similarity (0.57–0.67 Tanimoto index) but lack direct pharmacological data.
Biological Activity
tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative with potential pharmacological properties. This compound's unique structure, characterized by a tert-butyl group attached to a hydroxymethyl-substituted cyclopentane, suggests diverse biological activities. Although research on this specific compound is limited, studies on structurally similar compounds provide insights into its potential biological mechanisms and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 215.29 g/mol
- CAS Number : 623582-54-7
The presence of the hydroxymethyl group may enhance the compound's reactivity and interaction with biological systems, making it an interesting candidate for further study.
The biological activity of this compound likely involves interactions with specific molecular targets, such as enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzyme activity. This interaction can be reversible, facilitating the study of enzyme kinetics and inhibition mechanisms.
Biological Activity Insights
Research into the biological activity of related carbamate compounds indicates several potential effects:
- Enzyme Interaction : Carbamates often serve as substrates or inhibitors in enzyme-catalyzed reactions. The interaction with enzymes can lead to altered metabolic pathways, affecting cellular functions such as signaling and gene expression.
- Pharmacological Properties : Compounds with similar structures have shown activity against various biological targets, including anti-inflammatory and antimicrobial effects. These properties suggest that this compound may also exhibit similar activities .
Case Studies and Applications
While specific studies on this compound are scarce, related research provides a foundation for understanding its potential:
- Enzyme Studies : Investigations into carbamate derivatives have demonstrated their role in modulating enzyme activity. For instance, studies have shown that certain carbamates can inhibit acetylcholinesterase, an enzyme critical for neurotransmission.
- Therapeutic Development : The unique structural features of this compound make it a candidate for developing new therapeutic agents aimed at various diseases. Its ability to interact with biological systems suggests potential applications in drug design .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate | CHNO | Structural isomer; similar biological activity |
| N-Boc-(1R,2R)-2-(hydroxymethyl)cyclopentanol | CHNO | Different protecting group; used in peptide synthesis |
| Cyclopentane-1-carboxylic acid derivatives | Varies | Common scaffold; explored for various biological activities |
This table highlights the structural diversity among related compounds and their potential implications for biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis often involves iodolactamization or enantioselective cyclization to establish stereochemistry. For cyclopentane derivatives, a chiral auxiliary or asymmetric catalysis (e.g., Rh or Pd-based catalysts) can control the (1S,2R) configuration. Protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent hydroxyl group interference during cyclization .
- Experimental Design : Optimize temperature (-78°C to room temperature) and solvent polarity (e.g., dichloromethane or THF) to enhance diastereomeric excess. Monitor intermediates via HPLC with chiral columns to validate stereochemical purity .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Compare 1H/13C NMR chemical shifts (e.g., δ 1.36 ppm for tert-butyl protons) and coupling constants to distinguish axial vs. equatorial substituents on the cyclopentane ring .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., triclinic P1 space group with α, β, γ angles ~95–112°) .
- Mass Spectrometry : Confirm molecular weight (expected m/z ~241–325) via ESI-MS .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store under inert gas (N2/Ar) at -20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic environments, as the tert-butyl carbamate group is prone to hydrolysis .
Advanced Research Questions
Q. How can computational modeling aid in optimizing the synthesis of tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate?
- Methodology :
- DFT Calculations : Predict transition-state energies for cyclization steps to identify optimal catalysts (e.g., BINOL-derived phosphoric acids for enantioselectivity) .
- Molecular Dynamics Simulations : Model solvent effects (e.g., dielectric constant of DMF vs. MeCN) on reaction kinetics and stereoselectivity .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Data Reconciliation :
- Variable Temperature NMR : Detect conformational flexibility (e.g., chair vs. twist-boat cyclopentane) that may cause shifting peaks .
- Isotopic Labeling : Use 2H/13C-labeled precursors to trace unexpected byproducts during synthesis (e.g., epimerization at C2) .
Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream applications?
- Functional Group Analysis :
- Protection/Deprotection : The hydroxymethyl group can be selectively oxidized (e.g., Dess-Martin periodinane) to a ketone or esterified for further derivatization .
- Chelation Effects : In metal-catalyzed reactions, the hydroxyl group may coordinate to Pd or Cu, requiring protection (e.g., silylation) to prevent catalyst poisoning .
Safety and Handling
Q. What are the critical safety considerations when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Key Citations
- Stereochemical Control : Campbell et al. (2009) demonstrated enantioselective iodolactamization for cyclopentane carbamates .
- Crystallography : Lough & Ben P. (2023) resolved the triclinic crystal structure of a related carbamate .
- Safety Protocols : Combi-Blocks (2023) outlined non-hazardous transport and storage guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
